![molecular formula C13H19N3O B1516883 1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one CAS No. 1019625-52-5](/img/structure/B1516883.png)
1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one
Overview
Description
The compound “1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one” is a chemical compound with a molecular weight of 219.28 . It is also known as 1-[4-(4-amino-phenyl)-piperazin-1-yl]-ethanone . The compound is a solid in form .
Molecular Structure Analysis
The compound has an empirical formula of C12H17N3O . The InChI code for the compound is 1S/C12H17N3O/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(13)3-5-12/h2-5H,6-9,13H2,1H3 .Physical And Chemical Properties Analysis
The compound is a solid in form . It has a boiling point of 144-148°C . The compound’s IUPAC name is 4-(4-acetyl-1-piperazinyl)aniline .Scientific Research Applications
-
- Summary of Application : This compound is used in the design and synthesis of chalcone-sulfonyl piperazine hybrid compounds as potential inhibitors against alpha-glucosidase and alpha-amylase .
- Methods of Application : Various chalcone-sulfonyl piperazine hybrid compounds were designed and synthesized. Several spectroscopic methods, including FT-IR, 1 H-NMR, 13 C-NMR, and HRMS, were employed to confirm the exact structures of the synthesized derivatives .
- Results : All synthesized compounds were evaluated for their ability to inhibit alpha-glucosidase and alpha-amylase in vitro using acarbose as the reference standard and they showed excellent to good inhibitory potentials .
-
- Summary of Application : This compound is used in the design, synthesis, and evaluation of new promising 2,9-Bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline derivatives against three protozoan parasites .
- Methods of Application : A series of novel 2,9-Bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline derivatives was designed, synthesized, and evaluated in vitro .
- Results : Pharmacological results showed antiprotozoal activity with IC 50 values in the sub and μM range .
-
- Summary of Application : This compound is used in the synthesis of compounds with potential antifungal activity .
- Methods of Application : The compounds were synthesized and evaluated for their antifungal activity .
- Results : The results reveal that these compounds have no antifungal activity against C. galibrata clinical isolates (1 and 2), and C. albicans ATCC 10231 .
-
- Summary of Application : This compound is used in the synthesis of compounds with potential anticancer activity .
- Methods of Application : The compounds were synthesized and their cytotoxicity was assessed with human HepG2 cells .
- Results : It was observed that these compounds produced loss of cell viability of MCF-10A cells with IC 50 values of 46.9 and 52.3 µM for compounds 5a and 5e, respectively .
-
Neurodegenerative Disease Research
- Summary of Application : This compound is used in an on-tissue chemical derivatization MALDI mass spectrometry imaging approach for the comprehensive mapping of carboxyls and aldehydes in brain tissue sections .
- Methods of Application : The AMPP (1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride) derivatization reagent is used for the covalent charge-tagging of molecules containing carboxylic acid (in the presence of peptide coupling reagents) and aldehydes .
- Results : This approach allowed to image numerous aldehydes and carboxyls, including certain metabolites which had been undetectable in brain tissue sections .
-
Antimicrobial and Antitumoral Research
- Summary of Application : The synthesis of naphthoquinone derivatives has been explored to contain compounds with potential biological activity .
- Methods of Application : Natural product derivatives are essential in searching for compounds with important chemical, biological, and medical applications .
- Results : The information presented indicates that naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria .
-
- Summary of Application : A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .
- Methods of Application : The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .
- Results : The synthesized compounds were evaluated for their antifungal activity .
-
- Summary of Application : A number of uracil amides cleave poly (ADP-ribose) polymerase and therefore novel thiouracil amide compounds were synthesized and screened for the loss of cell viability in a human-estrogen-receptor-positive breast cancer cell line .
- Methods of Application : The compounds were synthesized and their cytotoxicity was assessed .
- Results : The synthesized compounds exhibited moderate to significant efficacy against human breast cancer cells, where the compound 5e IC50 value was found to be 18 μM .
Safety And Hazards
The compound has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
1-[4-[4-(aminomethyl)phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-11(17)15-6-8-16(9-7-15)13-4-2-12(10-14)3-5-13/h2-5H,6-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDWNGSETOOUBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



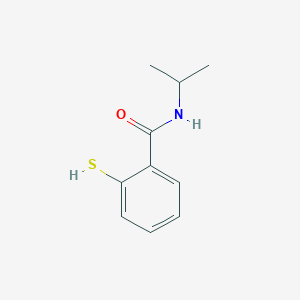
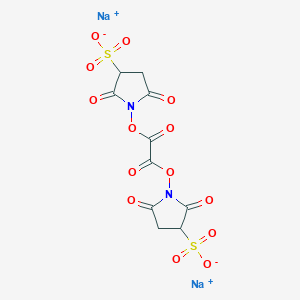
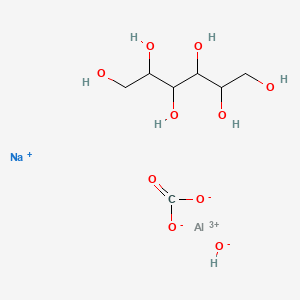
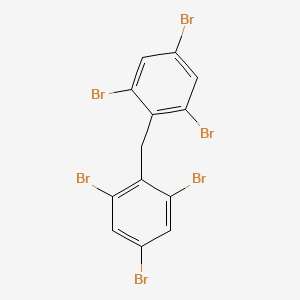
![9-[4-(Triphenylsilyl)phenyl]-9-phenyl-9H-fluorene](/img/structure/B1516822.png)
![2-[Bis[(diphenylphosphino)methyl]amino]pyridine](/img/structure/B1516833.png)
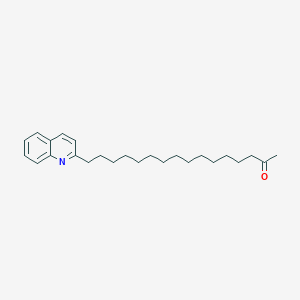
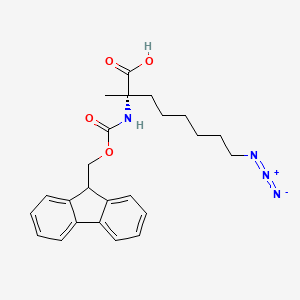
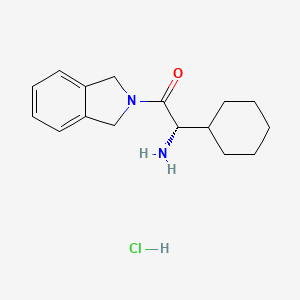
![5-[2-(Dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1516864.png)
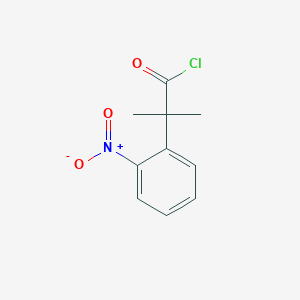
![[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-[(2S,3R,4S,5S,6R)-2-(4-methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1516867.png)
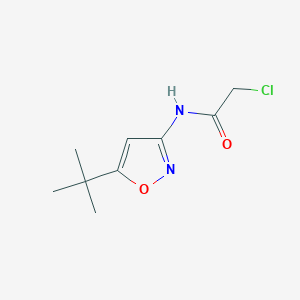
![3-[(2-Furylmethyl)thio]-1-propanamine](/img/structure/B1516880.png)